molecular formula C22H24N8O5 B11707389 2,4-di(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine

2,4-di(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine

Cat. No.: B11707389
M. Wt: 480.5 g/mol
InChI Key: FNPAWDKFSGTIRJ-HZHRSRAPSA-N
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Description

2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of morpholine and hydrazine functional groups, as well as a nitrophenyl-furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE typically involves a multi-step process:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Morpholine Groups: Morpholine groups are introduced via nucleophilic substitution reactions.

    Attachment of the Hydrazine Moiety: The hydrazine moiety is attached through condensation reactions with hydrazine derivatives.

    Incorporation of the Nitrophenyl-Furan Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl-furan moiety.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazine ring and morpholine groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the nitrophenyl-furan moiety.

    Reduction Products: Amino derivatives of the nitrophenyl-furan moiety.

    Substitution Products: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: Utilized in the development of probes for studying biological processes.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostic Agents: Used in the development of diagnostic tools.

Industry

    Material Science: Applied in the creation of advanced materials with specific properties.

    Chemical Sensors: Utilized in the development of sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    2,4-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE: Lacks the hydrazine and nitrophenyl-furan groups.

    6-[(2E)-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE: Lacks the morpholine groups.

Uniqueness

The presence of both morpholine and hydrazine groups, along with the nitrophenyl-furan moiety, makes 2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1,3,5-TRIAZINE unique. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H24N8O5

Molecular Weight

480.5 g/mol

IUPAC Name

4,6-dimorpholin-4-yl-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-1,3,5-triazin-2-amine

InChI

InChI=1S/C22H24N8O5/c31-30(32)18-4-2-1-3-17(18)19-6-5-16(35-19)15-23-27-20-24-21(28-7-11-33-12-8-28)26-22(25-20)29-9-13-34-14-10-29/h1-6,15H,7-14H2,(H,24,25,26,27)/b23-15+

InChI Key

FNPAWDKFSGTIRJ-HZHRSRAPSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])N5CCOCC5

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])N5CCOCC5

Origin of Product

United States

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